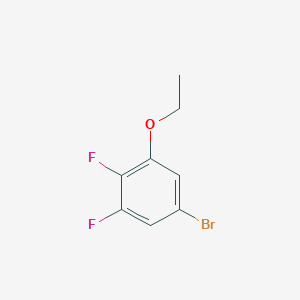

5-Bromo-1-ethoxy-2,3-difluorobenzene

Vue d'ensemble

Description

5-Bromo-1-ethoxy-2,3-difluorobenzene is an organic compound belonging to the family of difluorobenzenes. It is a colorless liquid at room temperature, and has a boiling point of 219°C and a melting point of -51°C. It is soluble in organic solvents such as ether and benzene. This compound is an important intermediate in the synthesis of a wide range of organic compounds, and has been used in the production of pharmaceuticals, dyes, and other industrial chemicals.

Applications De Recherche Scientifique

Electrochemical Fluorination

5-Bromo-1-ethoxy-2,3-difluorobenzene is involved in the electrochemical fluorination of aromatic compounds. Horio et al. (1996) studied the formation mechanism of 1,4-difluorobenzene during the electrolyses of halobenzenes, revealing insights into the reactions of halogenated and fluorinated compounds in electrochemical settings. The study emphasized the competition between dehalogeno-defluorination and hydrogen evolution in the reaction mechanisms (Horio et al., 1996).

Photodissociation Studies

Research on the photodissociation of bromofluorobenzenes, including compounds similar to this compound, was conducted by Borg (2007). This study utilized ab initio methods to investigate the C-Br photo-fragmentation of bromo-3,5-difluorobenzene, providing valuable insights into the reaction coordinates and activation energy related to the photodissociation process (Borg, 2007).

Synthesis of Dibromobenzenes

In the field of organic synthesis, this compound-related compounds are used as precursors. Diemer et al. (2011) described methods for synthesizing 1,2-dibromobenzenes, highlighting their utility in various organic transformations, particularly in reactions involving the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

5-Bromo-1-ethoxy-2,3-difluorobenzene is a chemical compound that is often used as a precursor in organic synthesis . The primary targets of this compound are typically other organic molecules, where it acts as a building block in the formation of more complex structures .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first step of this process, the electrophile (in this case, the this compound) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reactions it is involved in. As a precursor in organic synthesis, it can be involved in a wide range of reactions, each with their own unique pathways and downstream effects .

Pharmacokinetics

Like all compounds, its bioavailability and pharmacokinetic properties would be influenced by factors such as its chemical structure, the solvent used, and the specific conditions under which it is used .

Result of Action

The molecular and cellular effects of this compound’s action are again dependent on the specific reactions it is involved in. Generally speaking, its primary effect is the formation of new bonds and the creation of new organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These can include the temperature and pH of the reaction environment, the presence of other compounds, and the specific conditions under which the reaction is carried out .

Propriétés

IUPAC Name |

5-bromo-1-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGBWRBQWZTQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611764 | |

| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204654-92-2 | |

| Record name | 5-Bromo-1-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)